Cas no 2094628-98-3 (1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 6,7-dihydro-7-methyl-3-[(methylamino)methyl]-)

1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 6,7-dihydro-7-methyl-3-[(methylamino)methyl]- structure
2094628-98-3 structure
商品名:1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 6,7-dihydro-7-methyl-3-[(methylamino)methyl]-
CAS番号:2094628-98-3
MF:C8H13N5O
メガワット:195.221720457077
CID:5254908

1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 6,7-dihydro-7-methyl-3-[(methylamino)methyl]- 化学的及び物理的性質

名前と識別子

    • 7-methyl-3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
    • 7-Methyl-3-(methylaminomethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one
    • 1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 6,7-dihydro-7-methyl-3-[(methylamino)methyl]-
    • インチ: 1S/C8H13N5O/c1-9-5-6-10-11-7-8(14)12(2)3-4-13(6)7/h9H,3-5H2,1-2H3
    • InChIKey: VXMDENMQYCQVCD-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2=NN=C(CNC)N2CCN1C

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 疎水性パラメータ計算基準値(XlogP): -1.7
  • トポロジー分子極性表面積: 63

1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 6,7-dihydro-7-methyl-3-[(methylamino)methyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-384643-1.0g
7-methyl-3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
2094628-98-3 95%
1.0g
$528.0 2024-06-05
Enamine
EN300-384643-0.25g
7-methyl-3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
2094628-98-3 95%
0.25g
$485.0 2024-06-05
Enamine
EN300-384643-5.0g
7-methyl-3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
2094628-98-3 95%
5.0g
$1530.0 2024-06-05
Enamine
EN300-384643-0.05g
7-methyl-3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
2094628-98-3 95%
0.05g
$443.0 2024-06-05
Enamine
EN300-384643-0.1g
7-methyl-3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
2094628-98-3 95%
0.1g
$464.0 2024-06-05
Enamine
EN300-384643-0.5g
7-methyl-3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
2094628-98-3 95%
0.5g
$507.0 2024-06-05
Enamine
EN300-384643-2.5g
7-methyl-3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
2094628-98-3 95%
2.5g
$1034.0 2024-06-05
Enamine
EN300-384643-10.0g
7-methyl-3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
2094628-98-3 95%
10.0g
$2269.0 2024-06-05

1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 6,7-dihydro-7-methyl-3-[(methylamino)methyl]- 関連文献

1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 6,7-dihydro-7-methyl-3-[(methylamino)methyl]-に関する追加情報

Introduction to 1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 6,7-dihydro-7-methyl-3-[(methylamino)methyl]- (CAS No. 2094628-98-3)

The compound 1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 6,7-dihydro-7-methyl-3-[(methylamino)methyl] (CAS No. 2094628-98-3) represents a structurally intricate heterocyclic molecule that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the triazolopyrazine class, a scaffold known for its broad spectrum of biological activities. The presence of multiple nitrogen-containing rings in its structure imparts unique electronic and steric properties, making it a promising candidate for further exploration in drug discovery.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the potential interactions of this molecule with various biological targets. The 6,7-dihydro-7-methyl moiety and the 3-[(methylamino)methyl] substituent are particularly noteworthy, as they may contribute to the compound's binding affinity and pharmacokinetic profile. Studies suggest that such structural features are often involved in modulating enzyme activity and receptor binding, which are critical for therapeutic efficacy.

In the context of contemporary research, this compound has been investigated for its potential role in addressing inflammatory and immunomodulatory disorders. The triazolopyrazine core is known to exhibit anti-inflammatory properties by interacting with key signaling pathways involved in immune responses. Preliminary in vitro studies have demonstrated that derivatives of this scaffold can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings align with the growing interest in developing small-molecule inhibitors that target inflammatory pathways without inducing systemic side effects.

Moreover, the methylamino group in the molecule is a common pharmacophore that enhances solubility and bioavailability while improving metabolic stability. This feature is particularly advantageous in drug design, as it allows for better absorption and distribution within the body. Researchers have also explored analogs of this compound with modified substituents to optimize their pharmacological properties. For instance, replacing the methylamino group with other functional groups has been shown to alter the compound's potency and selectivity towards specific biological targets.

The synthesis of 1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 6,7-dihydro-7-methyl-3-[(methylamino)methyl] involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The synthesis typically begins with the formation of the triazolopyrazine core through cyclocondensation reactions between appropriate precursors. Subsequent functionalization steps introduce the 6,7-dihydro and 7-methyl groups while incorporating the 3-[(methylamino)methyl] moiety through nucleophilic substitution or other coupling reactions. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and verify structural integrity.

Once synthesized, the compound undergoes rigorous characterization to determine its physicochemical properties, including solubility, melting point, and stability. These parameters are crucial for assessing its suitability for further preclinical and clinical development. Additionally, spectroscopic methods such as mass spectrometry (MS) and infrared (IR) spectroscopy provide valuable insights into the molecular structure and purity of the compound.

The potential therapeutic applications of this compound extend beyond inflammation management. Emerging evidence suggests that it may have neuroprotective effects by modulating neurotransmitter systems involved in cognitive function and mood regulation. The triazolopyrazine scaffold has been associated with compounds that exhibit antipsychotic and antidepressant properties, although further research is needed to confirm these effects specifically for this derivative.

In conclusion,1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 6,7-dihydro, 7-methyl,3-[(methylamino)methyl] (CAS No. 2094628-98-3) is a structurally complex molecule with significant potential in medicinal chemistry. Its unique chemical features make it an attractive candidate for developing novel therapeutics targeting inflammatory diseases,neurological disorders, and other conditions where modulation of immune responses or neurotransmitter systems is desired. Continued research into this compound will likely uncover new insights into its pharmacological mechanisms and therapeutic applications.

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